Product packaging for 2,6-Bis(trifluoromethyl)anisole(Cat. No.:)

2,6-Bis(trifluoromethyl)anisole

Cat. No.: B13875159
M. Wt: 244.13 g/mol
InChI Key: ZPDOVABZUMQDBZ-UHFFFAOYSA-N
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Description

2,6-Bis(trifluoromethyl)anisole is a chemical compound characterized by the presence of two strong electron-withdrawing trifluoromethyl groups in a symmetric 2,6-relationship around an anisole core. This specific substitution pattern results in a unique electronic profile, making it a valuable intermediate in synthetic organic chemistry and materials science research. While direct studies on this exact compound are limited, its structure suggests significant potential for applications such as: 1. Advanced Materials Synthesis : This compound may serve as a key precursor in the development of specialty chemicals, including liquid crystals, polymers, and organic semiconductors, where the trifluoromethyl groups can enhance thermal stability, oxidative resistance, and modify electronic properties . 2. Pharmaceutical & Agrochemical Intermediates : The benzene core with halogen-like substituents is a common motif in medicinal and agrochemical chemistry. Researchers may utilize this compound to build more complex molecules, leveraging the steric and electronic influences of the trifluoromethyl groups to modulate biological activity and metabolic stability . 3. Catalysis and Ligand Design : The structure can be modified to create novel ligands for catalytic systems. The synergy between the electron-donating methoxy group and the electron-withdrawing trifluoromethyl groups can create a uniquely tailored electronic environment around a metal center. This compound is intended for research use only by qualified laboratory personnel. Proper personal protective equipment should be worn, and it should be handled only in a well-ventilated environment, such as a fume hood.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6F6O B13875159 2,6-Bis(trifluoromethyl)anisole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6F6O

Molecular Weight

244.13 g/mol

IUPAC Name

2-methoxy-1,3-bis(trifluoromethyl)benzene

InChI

InChI=1S/C9H6F6O/c1-16-7-5(8(10,11)12)3-2-4-6(7)9(13,14)15/h2-4H,1H3

InChI Key

ZPDOVABZUMQDBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1C(F)(F)F)C(F)(F)F

Origin of Product

United States

Chemical Reactivity of 2,6 Bis Trifluoromethyl Anisole: Mechanistic Elucidations and Transformation Pathways

Reactivity of the Aromatic Ring System of 2,6-Bis(trifluoromethyl)anisole

The electronic nature of the aromatic ring in this compound is significantly polarized. The methoxy (B1213986) group, a powerful activating group, increases electron density at the ortho and para positions through resonance. Conversely, the two trifluoromethyl groups are potent deactivating groups, withdrawing electron density from the ring via a strong inductive effect. The combined influence of these opposing electronic effects, along with steric considerations, determines the outcome of various aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions: Regioselectivity and Steric Hindrance

Electrophilic aromatic substitution (EAS) on the this compound ring is a challenging transformation due to the strong deactivating effect of the two trifluoromethyl groups. However, the activating, ortho, para-directing methoxy group can still facilitate reactions under forcing conditions. The regioselectivity of such reactions is a subject of considerable interest, governed by a combination of electronic and steric factors.

The methoxy group directs incoming electrophiles to the positions ortho and para to it. In this compound, the two ortho positions (C3 and C5) are sterically hindered by the adjacent bulky trifluoromethyl groups. The para position (C4) is, therefore, the most likely site for electrophilic attack. The trifluoromethyl groups themselves are meta-directing, which in this case would also favor substitution at the C4 position (meta to both CF3 groups). libretexts.orgyoutube.com

While specific experimental data on the electrophilic substitution of this compound is not extensively reported, the chlorination of anisole (B1667542) is known to produce 2,4,6-trichloroanisole, demonstrating the strong directing effect of the methoxy group to the ortho and para positions. researchgate.net In the case of this compound, the severe steric hindrance from the CF3 groups at the ortho positions would strongly disfavor substitution at C3 and C5, making the C4 position the overwhelmingly preferred site for electrophilic attack.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionElectronic Effect of Methoxy GroupElectronic Effect of Trifluoromethyl GroupsSteric HindrancePredicted Outcome
C3, C5Activating (ortho)Deactivating (adjacent)HighHighly Disfavored
C4Activating (para)Deactivating (meta)LowMajor Product

Nucleophilic Aromatic Substitution (SNAr) Reactions: Activation by Trifluoromethyl Groups

The presence of two strongly electron-withdrawing trifluoromethyl groups at the ortho positions renders the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution (SNAr). These groups stabilize the negatively charged Meisenheimer complex intermediate formed during the reaction, thereby facilitating the displacement of a leaving group. nih.govtum.de

While there is no leaving group on the aromatic ring of this compound itself, related compounds with a leaving group, such as a halogen, at the C1 position would be highly activated towards SNAr. A study on the reaction of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with substituted anilines provides valuable insight into the potential reactivity of such systems. nih.govresearchgate.net This study demonstrated that the reaction can proceed through a polar SNAr mechanism or a single electron transfer (SET) pathway, depending on the nucleophile's basicity and the solvent system. nih.govresearchgate.net The strong electron-withdrawing nature of the ortho substituents was crucial for the reaction to proceed.

For this compound, if a suitable leaving group were present at the C1 position, nucleophilic attack would be highly favored at that position due to the stabilizing effect of the two ortho trifluoromethyl groups.

Table 2: Factors Influencing SNAr Reactions on Analogs of this compound

FactorInfluence on SNAr ReactivityReference
Electron-withdrawing Groups (EWGs) Strongly activate the ring towards nucleophilic attack by stabilizing the Meisenheimer complex. nih.govtum.de
Position of EWGs Ortho and para positions provide the most significant activation. nih.gov
Nucleophile Basicity Can influence the reaction mechanism (polar SNAr vs. SET). nih.govresearchgate.net
Solvent Can affect reaction rates and mechanism. nih.govresearchgate.net

Transformations Involving the Trifluoromethyl Substituents

The trifluoromethyl groups of this compound, while generally robust, can undergo specific transformations under certain reaction conditions. These reactions primarily involve the cleavage and functionalization of the strong carbon-fluorine (C-F) bonds.

Selective C-F Bond Functionalization and Hydrodefluorination

The selective functionalization of a single C-F bond in a trifluoromethyl group is a significant challenge in organic synthesis. However, methods for the hydrodefluorination of trifluoromethylarenes to difluoromethyl (CF2H) and monofluoromethyl (CFH2) groups have been developed. These reactions often proceed via radical or anionic intermediates.

Table 3: General Approaches for Hydrodefluorination of Trifluoromethyl Groups

MethodDescriptionPotential Applicability to this compound
Metal-free Catalysis Utilizes catalysts like diazaphospholene for chemoselective hydrodefluorination of trifluoromethylalkenes. nih.govPotentially applicable, but the reactivity of the aromatic CF3 groups may differ.
Red-Al A reducing agent used for the selective hydrodefluorination of gem-difluoroalkenes to monofluoroalkenes. rsc.orgMay be too harsh for the selective monofluorination of a CF3 group.

Derivatization of the Trifluoromethyl Groups (e.g., to CF2R or CF2H)

The conversion of a trifluoromethyl group to a difluoromethyl (CF2H) or a difluoroalkyl (CF2R) group represents a valuable synthetic transformation. The synthesis of CF2H-containing derivatives has been reviewed, highlighting various methods including nucleophilic, electrophilic, and radical difluoromethylations. researchgate.net

The direct derivatization of the trifluoromethyl groups in this compound would likely require initial activation of a C-F bond. Once a difluoromethyl radical or cation is generated, it could be trapped by various reagents to afford CF2R derivatives. For instance, the radical-mediated diversification of aliphatic C-H bonds using a 3,5-bis(trifluoromethyl)phenyl group-containing reagent has been demonstrated, although this does not directly involve the transformation of the CF3 groups themselves. nih.gov The synthesis of emitters for thermally activated delayed fluorescence has utilized 1,4-bis(trifluoromethyl)benzene (B1346883) as an acceptor, indicating the electronic properties of such motifs but not their direct chemical transformation. rsc.org

Developing selective methods for the derivatization of the trifluoromethyl groups in this compound remains an area for further research, with the potential to unlock new synthetic pathways to novel fluorinated molecules.

Reactivity at the Methoxy Functional Group

The methoxy group in this compound is the primary site for initial chemical transformations, often serving as a gateway to further functionalization of the aromatic core. Its reactivity is heavily influenced by the adjacent trifluoromethyl groups.

Demethylation and Subsequent Derivatization Reactions

The cleavage of the methyl group from the ether linkage is a fundamental transformation, converting the anisole to the corresponding phenol (B47542), 2,6-bis(trifluoromethyl)phenol (B1279352). This phenol is a valuable intermediate for introducing a wide array of functional groups.

Mechanistic Insights into Demethylation: One of the most effective and widely used reagents for cleaving aryl methyl ethers is boron tribromide (BBr₃). nih.govcore.ac.uknih.govresearchgate.netresearchgate.net The reaction is initiated by the formation of a Lewis acid-base adduct between the electron-deficient boron atom and the oxygen atom of the methoxy group. researchgate.net This complexation enhances the electrophilicity of the methyl group.

Following demethylation, the resulting 2,6-bis(trifluoromethyl)phenol can be converted into various derivatives. For instance, it can be transformed into an aryl triflate or nonaflate, which are excellent electrophilic partners for cross-coupling reactions.

Aryl-Oxygen Bond Cleavage Processes

The cleavage of the C(aryl)–O bond in anisole derivatives is a more challenging transformation than demethylation due to the high strength of the sp² C–O bond. This process is particularly difficult for electron-rich ethers. However, in the case of this compound, the electronic properties are significantly altered.

While palladium catalysts are generally ineffective for cleaving the C(aryl)–O bond in simple ethers, nickel-based catalysts have shown success in cleaving the analogous bonds in aryl esters and sulfamates, which are also considered "inactivated" substrates. nih.gov For instance, NiCl₂(PCy₃)₂ has been used for the Suzuki-Miyaura coupling of aryl carbamates, proceeding through the cleavage of the Ar–O bond. nih.gov

Reductive cleavage using alkali metals can also effect C–O bond scission. Studies on 1-methoxynaphthalene (B125815) have shown that this can lead to a mixture of products from both C(aryl)-O (α-cleavage) and O-C(alkyl) (β-cleavage) scission. nih.gov Interestingly, converting the methoxy group to a silyl (B83357) ether (Ar-OSiR₃) directs the reaction to selectively cleave the C(aryl)–O bond upon reduction with lithium metal. nih.gov This is attributed to the high strength of the Si-O bond, which disfavors its cleavage. This strategy could, in principle, be applied to derivatives of this compound to generate the corresponding aryllithium species.

Organometallic Reactivity and Directed Metalation of this compound Derivatives

Organometallic reagents offer a powerful toolkit for the regioselective functionalization of aromatic rings. For derivatives of this compound, these methods allow for the introduction of substituents at specific positions, which is often difficult to achieve through classical electrophilic aromatic substitution.

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a potent method for the deprotonation of an aromatic ring at the position ortho to a directing metalation group (DMG). wikipedia.orgbaranlab.org The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent, such as n-butyllithium, directing the deprotonation to the adjacent ortho position. wikipedia.org

The methoxy group is a well-established DMG of moderate strength. harvard.edu However, in the parent this compound molecule, both positions ortho to the methoxy group are already substituted. Therefore, DoM strategies are applicable to derivatives of this compound where an ortho proton is available. For example, in a 3-substituted-2,6-bis(trifluoromethyl)anisole, the methoxy group would direct lithiation to the 4-position. The trifluoromethyl group itself is also considered a moderate DMG, but the methoxy group generally exhibits a stronger directing effect. harvard.edu

The mechanism of DoM is understood to proceed via a complex-induced proximity effect, where the organolithium reagent forms a complex with the DMG prior to the rate-determining proton transfer step. baranlab.orgnih.gov The stability of the resulting lithiated species can be influenced by temperature, with kinetically formed products sometimes rearranging to more thermodynamically stable isomers. ic.ac.uk

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon bonds. Derivatives of this compound, particularly the corresponding aryl halides and triflates, are excellent substrates for these transformations due to the electron-deficient nature of the aromatic ring. The strong electron-withdrawing trifluoromethyl groups enhance the reactivity of the aryl electrophile in the oxidative addition step of the catalytic cycle. yonedalabs.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron reagent with an organic halide or triflate. libretexts.orgyoutube.com The reaction is highly valuable for creating biaryl structures. An aryl halide or triflate derived from 2,6-bis(trifluoromethyl)phenol is an ideal electrophilic partner. The general catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the aryl electrophile, followed by transmetalation with the boronic acid (or its boronate ester) and reductive elimination to yield the product and regenerate the catalyst. libretexts.orgresearchgate.net The presence of electron-withdrawing groups on the aryl halide substrate is known to facilitate the initial oxidative addition step. yonedalabs.com Even challenging electron-rich and hindered aryl chlorides can be coupled efficiently with specialized catalyst systems. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling
CatalystLigandBaseSolventTemperature (°C)
Pd(PPh₃)₄PPh₃Na₂CO₃ (aq)Toluene80-100
Pd(OAc)₂SPhosK₃PO₄ (aq)Toluene/H₂O100
NiCl₂(PCy₃)₂PCy₃K₃PO₄Toluene110

This table presents generalized conditions based on literature for various aryl electrophiles. nih.govyonedalabs.comlibretexts.org Specific conditions may vary based on the exact substrates.

Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling an aryl or vinyl halide with an alkene in the presence of a base. organic-chemistry.orgmdpi.com The reaction typically favors the formation of the trans-alkene product. organic-chemistry.org Aryl halides with electron-withdrawing groups are known to be more reactive in the Heck reaction. mdpi.com Therefore, a halogenated derivative of this compound would be expected to undergo Heck coupling efficiently. A variety of palladium catalysts, including those with phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs), have been developed to promote this transformation under various conditions. organic-chemistry.orgbeilstein-journals.orgresearchgate.net

Table 2: Representative Conditions for Heck Reaction
CatalystLigand/AdditiveBaseSolventTemperature (°C)
Pd(OAc)₂PPh₃Et₃NDMF/Acetonitrile80-120
PdCl₂(PPh₃)₂-K₂CO₃DMA100-140
Pd(OAc)₂TBABNaHCO₃DMSO140

This table presents generalized conditions based on literature. organic-chemistry.orgbeilstein-journals.orgresearchgate.netrsc.org TBAB (Tetrabutylammonium bromide) is often used as a phase-transfer catalyst.

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that joins a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This method is a premier route to arylalkynes. The catalytic cycle involves a palladium cycle similar to other cross-couplings and a copper cycle that generates the reactive copper(I) acetylide species. beilstein-journals.org The electron-deficient nature of a 2,6-bis(trifluoromethyl)phenyl halide makes it a highly suitable substrate for this reaction, readily undergoing oxidative addition to the palladium center. beilstein-journals.orgrsc.org Copper-free protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. gold-chemistry.org

Table 3: Representative Conditions for Sonogashira Coupling
Catalyst SystemBaseSolventTemperature (°C)
Pd(PPh₃)₄ / CuIEt₃N / PiperidineTHF / DMFRT - 80
PdCl₂(PPh₃)₂ / CuIDBUTHF80
Pd(OAc)₂ / PPh₃ (Cu-free)DBUTHF80

This table presents generalized conditions based on literature. wikipedia.orgorganic-chemistry.orgbeilstein-journals.org DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a non-nucleophilic base often used in copper-free conditions.

Kinetic and Thermodynamic Aspects of this compound Reactions

Understanding the kinetic and thermodynamic parameters of reactions involving this compound and its derivatives is crucial for optimizing reaction conditions and predicting product distributions.

Directed Ortho-Metalation (DoM): The regioselectivity of DoM reactions can be under either kinetic or thermodynamic control. ic.ac.uk Kinetic deprotonation typically occurs at the most acidic site or the one closest to the directing group, often at low temperatures. ic.ac.ukuwindsor.ca Upon warming, the initially formed organolithium species may isomerize to a more thermodynamically stable anion. For example, in some tolyl systems, the kinetically favored ortho-lithiated species can rearrange to the thermodynamically favored benzylic anion at room temperature. ic.ac.uk The mechanism of ortho-lithiation of anisole itself has been a subject of debate, with studies suggesting that the reaction proceeds through dimeric organolithium aggregates and that complex formation is a key feature. nih.govuoc.gr Isotope effect studies have been used to probe these mechanisms. uoc.gr

Lack of Specific Research Data Precludes Article Generation on the Chemical Reactivity of this compound

A thorough investigation of the scientific literature reveals a significant gap in detailed research specifically focused on the chemical reactivity of this compound. While the provided outline requests an in-depth analysis of its reaction kinetics, mechanistic pathways, and the characterization of intermediates, publicly available scientific data is insufficient to construct a scientifically accurate and detailed article on this specific compound.

The strong electron-withdrawing nature of the two trifluoromethyl groups at the ortho positions is expected to activate the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). This general reactivity pattern can be inferred from studies on analogous compounds, such as 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole. Research on this related molecule indicates a susceptibility to attack by various nucleophiles, with reaction rates and mechanisms being influenced by the nature of the nucleophile and the solvent system. However, direct experimental data, including specific reaction rates, activation parameters, and equilibrium constants for reactions involving this compound, are not present in the available literature.

Furthermore, detailed mechanistic investigations, which would include the characterization of transition states, analysis of reaction pathways, determination of isotope effects, and the spectroscopic detection of transient intermediates for this compound, have not been reported. While computational chemistry offers powerful tools for such investigations, dedicated theoretical studies on the reaction mechanisms of this particular anisole derivative are also not found in the searched scientific databases.

Due to the stringent requirement to focus solely on scientifically accurate and detailed findings for this compound within the provided outline, and the absence of such specific data in the scientific literature, it is not possible to generate the requested article without resorting to speculation.

Advanced Spectroscopic and Structural Characterization of 2,6 Bis Trifluoromethyl Anisole and Its Derivatives

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

NMR spectroscopy is the cornerstone for the structural analysis of 2,6-Bis(trifluoromethyl)anisole, providing unparalleled insight into its electronic environment, molecular connectivity, and dynamic behavior in solution. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a comprehensive multi-nuclear approach.

The analysis of one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra provides fundamental information about the molecular structure and the powerful influence of the CF₃ substituents.

¹H NMR: The proton spectrum is relatively simple, showing signals for the aromatic protons and the methoxy (B1213986) group protons. The two trifluoromethyl groups create a symmetrical electronic environment, rendering the H-3 and H-5 protons chemically equivalent, as are the H-4 protons. The strong electron-withdrawing nature of the CF₃ groups deshields the aromatic protons, causing their signals to appear at a lower field compared to unsubstituted anisole (B1667542). chemicalbook.com The methoxy protons, while influenced by steric hindrance, typically appear as a sharp singlet.

¹³C NMR: The carbon spectrum reveals the significant electronic impact of the CF₃ groups. The carbons directly attached to the fluorine atoms (C-CF₃) exhibit a characteristic quartet in the proton-coupled spectrum due to ¹J(C,F) coupling and appear at a specific chemical shift. The carbons of the aromatic ring are also strongly affected. The ipso-carbons (C-2 and C-6) bonded to the CF₃ groups are significantly shifted and show coupling to fluorine. The C-1 carbon, attached to the methoxy group, and the other aromatic carbons (C-3, C-4, C-5) also experience shifts due to the combined inductive and resonance effects of the substituents. cdnsciencepub.commdpi.com

¹⁹F NMR: As a 100% naturally abundant, spin-½ nucleus, ¹⁹F NMR is an exceptionally sensitive probe for fluorinated compounds. nih.govrsc.org For this compound, a single, sharp singlet is expected in the ¹⁹F NMR spectrum due to the chemical equivalence of the two CF₃ groups. The chemical shift of this signal is highly indicative of the electronic environment around the CF₃ group. rsc.orgbeilstein-journals.org Its value, typically around -60 to -65 ppm relative to CFCl₃, confirms the presence of the trifluoromethyl group on an aromatic ring. rsc.orgcolorado.edu

Table 1: Predicted NMR Spectroscopic Data for this compound Note: Exact chemical shifts (δ) are dependent on the solvent and concentration. Coupling constants (J) are given in Hertz (Hz).

NucleusAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityExpected Coupling Constants (J, Hz)
¹HAr-H (H3, H5)~7.6-7.8d (doublet)³J(H,H) ≈ 8 Hz
¹HAr-H (H4)~7.5-7.7t (triplet)³J(H,H) ≈ 8 Hz
¹H-OCH₃~3.9-4.1s (singlet)-
¹³CC1 (-OCH₃)~155-160s-
¹³CC2, C6 (-CF₃)~125-130q (quartet)²J(C,F) ≈ 30-35 Hz
¹³CC3, C5~120-125s-
¹³CC4~130-135s-
¹³C-CF₃~122-124q (quartet)¹J(C,F) ≈ 270-275 Hz
¹³C-OCH₃~55-60s-
¹⁹F-CF₃~ -62s (singlet)-

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra and for mapping out the covalent framework and through-space interactions within the molecule. wikipedia.orgslideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. emerypharma.com For this compound, a COSY spectrum would show a clear cross-peak between the signals of the H-4 proton and the H-3/H-5 protons, confirming their adjacent relationship on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear 2D technique that correlates directly bonded carbon and proton nuclei (¹³C-¹H). wikipedia.org The HSQC spectrum would display cross-peaks connecting the signal of each aromatic proton (H-3/H-5, H-4) to its corresponding carbon atom (C-3/C-5, C-4) and the methoxy protons to the methoxy carbon. This allows for the direct and certain assignment of the protonated carbons in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations between carbons and protons, typically over two to four bonds (²JCH, ³JCH). wikipedia.org This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. Key expected correlations for this compound would include:

The methoxy protons correlating to C-1 and C-2/C-6.

The H-3/H-5 protons correlating to C-1, C-4, and the quaternary C-2/C-6.

The H-4 proton correlating to C-2/C-6 and C-3/C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. researchgate.net NOESY is particularly powerful for conformational analysis. For this molecule, a key NOESY correlation would be expected between the methoxy protons (-OCH₃) and the aromatic protons at H-3/H-5, confirming the spatial closeness dictated by the molecular geometry. The absence or presence of a correlation to the CF₃ groups (via ¹H-¹⁹F HOESY) could provide further evidence about the preferred conformation and the rotational dynamics of the methoxy group.

The steric bulk of the two ortho-CF₃ groups significantly hinders the rotation of the methoxy group around the C(aryl)-O bond. This restricted rotation can be studied using dynamic NMR (DNMR) spectroscopy, which involves acquiring spectra at variable temperatures. unifr.chnih.gov

At room temperature, the rotation might be fast enough on the NMR timescale to show a single, averaged environment for the aromatic and methoxy groups. However, upon cooling, the rotation can slow down. If the rotation becomes slow enough, separate signals for non-equivalent conformers might be observed. researchgate.net The temperature at which these signals coalesce can be used to calculate the energy barrier (Gibbs free energy of activation, ΔG‡) for the rotation. mdpi.com This provides a quantitative measure of the steric hindrance imposed by the CF₃ groups. The significant steric clash between the methoxy group and the two bulky ortho-substituents suggests a substantial rotational barrier. unifr.ch This phenomenon is a form of atropisomerism, where rotation around a single bond is hindered to the point that different rotational isomers can be isolated or observed. sydney.edu.au

While solution-state NMR provides information about molecules in a dynamic, isotropic environment, solid-state NMR (ssNMR) offers insights into the structure and packing of molecules in their crystalline forms. nih.gov For this compound, ¹³C and ¹⁹F ssNMR would be particularly informative.

In the solid state, the chemical shift becomes anisotropic, meaning its value depends on the orientation of the molecule with respect to the external magnetic field. researchgate.net By analyzing the resulting complex lineshapes or by using magic-angle spinning (MAS) to average this anisotropy, one can obtain information about molecular symmetry and packing in the crystal lattice. researchgate.net For instance, if molecules pack in a way that makes the two CF₃ groups magnetically inequivalent, the single resonance observed in solution would split into two in the solid-state ¹⁹F spectrum. This technique can distinguish between different polymorphic forms of the compound, which may have distinct crystalline arrangements and intermolecular interactions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Signatures and Molecular Interactions

The vibrational spectrum of this compound is dominated by absorptions corresponding to the CF₃, OCH₃, and substituted benzene (B151609) ring moieties. The assignment of these bands provides confirmation of the functional groups present.

C-F Vibrations: The most intense and characteristic bands in the IR spectrum are expected to be the C-F stretching vibrations of the trifluoromethyl groups. These typically appear in the region of 1100-1350 cm⁻¹ and are often multiple, strong bands. The precise frequencies and shapes of these bands are sensitive to the electronic environment and can be used to probe interactions involving the CF₃ groups.

Aromatic Ring Vibrations: The C=C stretching vibrations of the aromatic ring are expected in the 1400-1600 cm⁻¹ region. The substitution pattern affects the exact position and intensity of these bands. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹.

Anisole Moiety Vibrations: The C-O-C stretching vibrations of the anisole ether linkage give rise to two bands: an asymmetric stretch (Caryl-O-Cmethyl) typically around 1250 cm⁻¹ and a symmetric stretch near 1030 cm⁻¹. The C-H stretching and bending modes of the methyl group are also readily identifiable (around 2850-2960 cm⁻¹ and 1450 cm⁻¹, respectively).

The vibrational frequencies are influenced by both the mass of the atoms and the strength of the bonds connecting them. The strong electron-withdrawing effect of the CF₃ groups can influence the force constants of adjacent bonds, leading to shifts in their vibrational frequencies compared to simpler anisoles.

Table 2: Predicted Characteristic Vibrational Modes for this compound

Vibrational ModeFunctional GroupApproximate Frequency (cm⁻¹)Expected Intensity (IR)
C-H StretchAromatic3000 - 3100Medium
C-H Stretch-OCH₃2850 - 2960Medium
C=C StretchAromatic Ring1400 - 1600Medium to Strong
C-F Stretch-CF₃1100 - 1350Very Strong
C-O-C Asymmetric StretchAryl-Alkyl Ether~1250Strong
C-O-C Symmetric StretchAryl-Alkyl Ether~1030Medium
C-H BendAromatic (out-of-plane)750 - 900Strong

X-ray Crystallography for High-Resolution Molecular and Supramolecular Structure Determination

Crystal Engineering of this compound Derivatives

Crystal engineering focuses on the rational design and synthesis of crystalline materials with desired properties by controlling intermolecular interactions. While specific crystal engineering studies on this compound are not extensively documented, principles can be drawn from related structures. For instance, the introduction of strong non-covalent interactions, such as hydrogen bonds or halogen bonds, can direct the self-assembly of molecules into predictable supramolecular architectures. nih.govtandfonline.com

The table below presents crystallographic data for a related bis(trifluoromethyl) compound, illustrating the type of information obtained from X-ray diffraction studies.

ParameterValue
Compound Name(2E,6E)-2,6-bis[2-(trifluoromethyl)benzylidene]cyclohexanone
Chemical FormulaC22H16F6O
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)15.0492(10)
b (Å)12.0085(9)
c (Å)7.6283(6)
β (°)95.883(7)
Volume (ų)1371.31(17)
Data from: researchgate.net

Mass Spectrometry for Fragmentation Pathway Elucidation and Mechanistic Insights

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of compounds and elucidating their structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Reaction Intermediates

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions of molecules. This capability is particularly valuable for identifying and characterizing transient reaction intermediates. In the synthesis of this compound and its derivatives, which may involve trifluoromethylation reactions, HRMS can be used to detect and identify key intermediates and byproducts. For example, in the trifluoromethylation of bromoanisole using trifluoromethyl iodide and copper, abnormal reaction products were identified, suggesting the formation of complex intermediates. rsc.org HRMS could be employed to confirm the elemental composition of such species, providing crucial evidence for the proposed reaction mechanisms.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry, or MS/MS, involves multiple stages of mass analysis, typically by isolating a precursor ion of a specific mass-to-charge ratio and then inducing its fragmentation to produce a spectrum of product ions. This technique is invaluable for the structural confirmation of compounds.

For this compound, the fragmentation pattern in MS/MS would be expected to show characteristic losses. Based on the fragmentation of similar aromatic ethers like anisole, initial fragmentation could involve the loss of a methyl radical (•CH3) or a trifluoromethyl radical (•CF3). miamioh.edu Subsequent fragmentation of the resulting ions would provide further structural information. The precise fragmentation pathway can be elucidated by analyzing the masses of the fragment ions, helping to confirm the connectivity of the atoms within the molecule.

Gas Electron Diffraction (GED) for Gas-Phase Molecular Structures and Conformational Analysis

Gas electron diffraction (GED) is a powerful technique for determining the geometric structure and conformational preferences of molecules in the gas phase, free from the influence of intermolecular forces present in the solid state. mdpi.com This method is particularly insightful for flexible molecules like this compound, where rotation around single bonds can lead to different conformers.

Studies on analogous molecules such as trifluoromethoxybenzene and (trifluoromethyl)thiobenzene provide valuable insights into the likely conformation of this compound. researchgate.netresearchgate.net In these related compounds, the orientation of the trifluoromethyl-containing group relative to the benzene ring is a key structural feature. For trifluoromethoxybenzene, a perpendicular orientation of the O-CF3 group relative to the phenyl plane is favored. researchgate.net The significant steric bulk of the two trifluoromethyl groups in this compound would strongly influence the orientation of the methoxy group and the CF3 groups relative to the aromatic ring. A GED study would be able to precisely determine the bond lengths, bond angles, and the key torsional angles that define the molecule's three-dimensional shape in the gas phase. This information is crucial for understanding the interplay of steric hindrance and electronic effects on the molecular geometry.

Spectroscopic Techniques for In Situ Reaction Monitoring

In situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable kinetic and mechanistic information without the need for sample extraction. Techniques such as Fourier-transform infrared (FTIR) spectroscopy are well-suited for this purpose.

For reactions involving the synthesis or modification of this compound, in situ FTIR spectroscopy can be employed to track the consumption of reactants and the formation of products and intermediates. For instance, in the trifluoromethylation of aromatic compounds, specific vibrational modes associated with the C-F bonds of the trifluoromethyl group can be monitored. An example of this is the use of in situ FTIR to monitor the trifluoromethylation of heteroarenes, where the growth of infrared bands corresponding to the trifluoromethylated product provides a direct measure of the reaction progress. rsc.org This approach allows for the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, to improve yield and selectivity.

Computational and Theoretical Studies of 2,6 Bis Trifluoromethyl Anisole

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of 2,6-bis(trifluoromethyl)anisole play a significant role in its reactivity and physical properties.

Conformational analysis of this compound involves mapping its potential energy surface to identify stable conformers and the energy barriers between them. A key aspect of this is determining the rotational barriers of the methoxy (B1213986) and trifluoromethyl groups. The steric hindrance between the bulky trifluoromethyl groups and the methoxy group significantly influences the preferred orientation of these substituents. Quantum chemical calculations can be used to compute the energy as a function of the dihedral angles defining the orientation of these groups, thereby revealing the most stable conformations and the energy required for rotation. This information is vital for understanding how the molecule's shape affects its interactions with other molecules.

Prediction of Reaction Pathways and Selectivity

Computational methods are instrumental in predicting the likely pathways of reactions involving this compound and the selectivity of these reactions. By modeling different potential reaction pathways and calculating their activation energies, researchers can determine the most kinetically and thermodynamically favorable outcomes. For example, in reactions with nucleophiles, calculations can predict whether substitution will occur at the aromatic ring or if side-chain reactions are more likely. This predictive capability is invaluable for designing synthetic routes and for understanding the fundamental reactivity of this highly fluorinated molecule.

Frontier Molecular Orbital (FMO) Theory and Electron Density Distribution

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.orglibretexts.orgwpmucdn.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The energy and shape of these orbitals are crucial in determining how a molecule will interact with other species.

Computational calculations would reveal a lower energy HOMO and LUMO compared to anisole (B1667542) itself, a consequence of the inductive effect of the CF3 groups. The HOMO is expected to be localized primarily on the aromatic ring and the oxygen atom of the methoxy group, reflecting the electron-donating character of this substituent. Conversely, the LUMO is anticipated to have significant contributions from the antibonding orbitals of the C-F bonds and the aromatic ring, indicating these are the regions most susceptible to nucleophilic attack.

The electron density distribution, which can be visualized through electrostatic potential maps, would show a region of negative potential (electron-rich) around the oxygen atom and a region of positive potential (electron-poor) on the aromatic ring, particularly near the CF3 groups. This polarization is a key factor in its reactivity and intermolecular interactions.

A hypothetical table of calculated HOMO-LUMO energies for related compounds is presented below to illustrate the expected trends.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Anisole-8.21-0.158.06
2-(Trifluoromethyl)anisole-8.55-0.607.95
This compound -8.90 -1.10 7.80
Benzene (B151609)-9.25-1.158.10

This table is for illustrative purposes and the values are hypothetical.

Solvent Effects in Theoretical Calculations and Implicit Solvation Models

The properties and reactivity of a molecule can be significantly altered by its environment, particularly the solvent. Theoretical calculations can account for solvent effects using various models. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are a common approach. In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this continuum.

Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions are crucial in determining the solid-state structure and molecular recognition properties of this compound. mdpi.comresearchgate.net These weak forces, although individually modest, collectively play a significant role in the supramolecular assembly of molecules. mdpi.com

C-F…π and C-F…X Interactions in Molecular Recognition and Self-Assembly

The fluorine atoms of the trifluoromethyl groups in this compound are capable of participating in various non-covalent interactions. One such interaction is the C-F…π interaction, where the electron-deficient fluorine atom interacts with the electron-rich π-system of an adjacent aromatic ring. While fluorine is highly electronegative, the carbon atom in a C-F bond can have a positive electrostatic potential (a "σ-hole"), allowing for favorable interactions with electron-rich regions. In the context of fluorinated aromatic compounds, these interactions can influence crystal packing. researchgate.net

Aromatic Stacking and Dispersion Force Contributions

Aromatic stacking, or π-π stacking, is a non-covalent interaction between aromatic rings. ucla.edu For electron-deficient rings like the one in this compound, stacking interactions can still be significant. researchgate.net While classical π-π stacking often involves an electron-rich and an electron-poor ring, interactions between two electron-poor rings can also be favorable due to dispersion forces and the minimization of electrostatic repulsion through offset or T-shaped arrangements. researchgate.netnih.gov

Dispersion forces, arising from instantaneous fluctuations in electron density, are a major contributor to the stability of stacked aromatic systems. nih.gov For a molecule like this compound, with a large number of electrons and a polarizable aromatic system, dispersion forces are expected to play a dominant role in its intermolecular interactions and packing in the solid state. High-level computational calculations have shown that dispersion can be the primary attractive force in the stacking of similar fluorinated aromatic molecules. nih.gov

Quantitative Structure-Reactivity Relationships (QSRR) and Design Principles

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their measured reactivity. nih.govresearchgate.net These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to build a mathematical equation that can predict the reactivity of new, untested compounds. mdpi.comresearchgate.net

For a series of derivatives of this compound, a QSRR model could be developed to predict their performance in a specific application, such as catalysis or materials science. Molecular descriptors could include electronic parameters (e.g., HOMO/LUMO energies, partial charges), steric parameters (e.g., molecular volume, surface area), and lipophilicity parameters (e.g., logP). rsc.org By establishing a statistically significant relationship between these descriptors and an observed property (e.g., reaction rate, binding affinity), the model can guide the design of new compounds with enhanced performance.

In Silico Screening and Virtual Design of Novel this compound-Based Compounds

In silico screening, or virtual screening, is a computational technique used in drug discovery and materials science to search large libraries of virtual compounds for those that are most likely to possess a desired property. mdpi.comnih.gov This approach can significantly accelerate the discovery process by prioritizing a smaller number of promising candidates for synthesis and experimental testing. ajchem-a.com

Starting with the this compound scaffold, virtual libraries of derivatives can be generated by systematically modifying the substituents on the aromatic ring or the methoxy group. These virtual compounds can then be screened based on predicted properties such as binding affinity to a target protein, electronic properties for materials applications, or specific reactivity for catalysis. nih.govrsc.org For example, if the goal is to design a new ligand for a specific metal catalyst, molecular docking simulations could be used to predict the binding mode and affinity of each virtual compound to the metal center. This allows for the rational design of novel compounds with potentially superior properties based on the foundational structure of this compound.

Applications of 2,6 Bis Trifluoromethyl Anisole in Chemical Synthesis and Catalysis

2,6-Bis(trifluoromethyl)anisole as a Versatile Synthetic Building Block

As a synthetic intermediate, this compound possesses reactive sites that could be exploited for further chemical transformations. The methoxy (B1213986) group can potentially be cleaved to yield the corresponding phenol (B47542), a common precursor for a wide range of derivatives. The aromatic ring itself can undergo further functionalization, although the strong deactivating effect and steric hindrance of the two CF3 groups in the ortho positions would heavily influence the regioselectivity and feasibility of such reactions.

Precursor for Advanced Organic Materials (e.g., functional polymers, liquid crystals)

There is limited specific information on the use of this compound as a direct precursor for functional polymers or liquid crystals. However, related fluorinated building blocks, such as 2,2′-Bis(trifluoromethyl)biphenyl, are used to create highly stable, amorphous conjugated polymers for applications like organic field-effect transistors (OFETs). researchgate.net The inclusion of trifluoromethyl groups in polymers can enhance oxidative stability and moisture resistance. researchgate.net

In the field of liquid crystals, the incorporation of fluorine atoms is a common strategy to modify thermal behavior and induce specific mesophases. researchgate.net While direct application of this compound is not documented, the general principle of using fluorinated moieties to tune the properties of liquid crystalline materials is well-established. researchgate.nettcichemicals.com

Intermediate in the Synthesis of Agrochemicals and Specialty Chemicals

The introduction of trifluoromethyl groups is a key strategy in the design of modern agrochemicals, as these groups can enhance biological activity and stability. nih.gov Compounds containing trifluoromethyl-substituted pyridine (B92270) and pyrazole (B372694) rings, for instance, are important motifs in active agrochemical ingredients. nih.govnih.gov While there is no direct evidence of this compound being used as an intermediate, its structural relative, 2,6-Bis(trifluoromethyl)aniline (B1277209), serves as a foundational block in chemical synthesis. sigmaaldrich.comnih.gov This suggests that the 2,6-bis(trifluoromethyl)phenyl scaffold is valuable in this industry.

Specialty chemicals, such as azo and azoxy-bridged furazan (B8792606) derivatives, have been synthesized incorporating trifluoromethyl groups to enhance properties like density and thermal stability for use as energetic materials. nsf.gov

Scaffolds for Medicinal Chemistry Research (without clinical focus)

In medicinal chemistry, the trifluoromethyl group is frequently used to improve the pharmacokinetic profile of drug candidates, including metabolic stability and membrane permeability. mdpi.com The strong electron-withdrawing nature of the CF3 group can modulate the acidity or basicity of nearby functional groups and influence ligand-protein interactions. mdpi.comresearchgate.net

While research focusing specifically on scaffolds derived from this compound is not available, the broader class of N-trifluoromethyl azoles and other trifluoromethyl-containing heterocycles are recognized as valuable substructures in drug design. nih.govrsc.org For example, pyrazole derivatives with a 3,5-bis(trifluoromethyl)phenyl substituent have been synthesized and shown to be potent inhibitors of drug-resistant bacteria. nih.gov This demonstrates the utility of the bis(trifluoromethyl)phenyl moiety as a key pharmacophore in the development of new therapeutic agents.

Role in Homogeneous Catalysis

The role of this compound in homogeneous catalysis is primarily theoretical, focusing on its potential as a precursor for designing specialized ligands. The electronic and steric properties of the 2,6-bis(trifluoromethyl)phenyl group are of interest for modulating the catalytic activity of metal centers.

This compound as a Ligand Precursor for Transition Metal Complexes

There are no specific reports detailing the conversion of this compound into ligands for transition metal complexes. However, related structures are widely used. For example, derivatives of 2,6-bis(pyrazolyl)pyridine with trifluoromethyl substituents on the pyrazolyl rings are used to create complexes with transition metals for applications in catalysis and functional materials. mdpi.com Similarly, complex ligands such as 2,6-bis[bis(3,5-bis(trifluoromethyl)phenyl)phosphinoylmethyl]pyridine 1-oxide have been synthesized and coordinated with lanthanide ions. elsevierpure.comnih.gov These examples underscore the importance of the trifluoromethylphenyl motif in ligand design, even if the anisole (B1667542) derivative itself is not a documented starting material.

Design and Synthesis of Ligands Incorporating the 2,6-Bis(trifluoromethyl)phenyl Anisole Moiety

The direct design and synthesis of ligands that retain the anisole moiety from this compound are not described in the available literature. The synthesis of such a ligand would likely involve functionalization of the aromatic ring, a process complicated by the existing substituents. A more plausible, though undocumented, route would involve the cleavage of the methyl ether to form 2,6-bis(trifluoromethyl)phenol (B1279352), which could then be elaborated into various phosphine (B1218219), N-heterocyclic carbene, or other types of ligands. The steric bulk and strong electron-withdrawing character of the 2,6-bis(trifluoromethyl)phenyl group would be expected to confer unique properties on any resulting metal complex, potentially enhancing stability and influencing catalytic selectivity.

Catalytic Activity in Specific Reactions (e.g., C-H borylation, cross-coupling)

The strong electron-withdrawing nature and steric bulk of the 2,6-bis(trifluoromethyl)phenyl moiety can significantly influence the outcome of catalytic reactions. While direct catalytic applications of this compound are not extensively documented, studies on closely related structures provide valuable insights.

C-H Borylation:

The iridium-catalyzed C-H borylation reaction is a powerful tool for the direct functionalization of aromatic compounds. The regioselectivity of this reaction is highly sensitive to the steric and electronic properties of the substrate. Research on the C-H borylation of 2,6-bis(trifluoromethyl)pyridine, an analogue of this compound, demonstrates that borylation occurs selectively at the C4 position. This high regioselectivity is attributed to the steric hindrance imposed by the two trifluoromethyl groups, which directs the borylation to the most accessible C-H bond.

Table 1: Iridium-Catalyzed C-H Borylation of 2,6-Bis(trifluoromethyl)pyridine

EntrySubstrateBorylating AgentCatalystLigandProductYield (%)
12,6-Bis(trifluoromethyl)pyridineB₂pin₂[Ir(OMe)(cod)]₂dtbpy4-Boryl-2,6-bis(trifluoromethyl)pyridine-

Data derived from conceptual understanding of related reactions; specific yield data for this reaction was not found in the provided search results.

Cross-Coupling:

In the realm of cross-coupling reactions, phosphine ligands bearing the 3,5-bis(trifluoromethyl)phenyl group have been employed to modulate the properties of palladium catalysts. The electron-poor nature of these ligands can influence the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination. For instance, the palladium(0) complex L₃Pd, where L is tris[3,5-bis(trifluoromethyl)phenyl]phosphine, has been shown to react with organometallic reagents to form anionic organopalladates. This alters the conventional catalytic cycle by switching the order of transmetalation and oxidative addition. Although this specific ligand is not derived from this compound, it underscores the potential of the bis(trifluoromethyl)phenyl scaffold in designing ligands for challenging cross-coupling reactions.

Asymmetric Catalysis Utilizing Chiral this compound Derivatives

The development of chiral ligands is paramount for asymmetric catalysis. The synthesis of such ligands often involves the functionalization of a core scaffold to introduce chiral elements. While the this compound framework presents an interesting platform for the design of new chiral ligands due to its defined steric and electronic properties, the scientific literature to date does not provide specific examples of chiral ligands derived directly from this compound for use in asymmetric catalysis. General strategies for the synthesis of widely used chiral ligands, such as those with bis(oxazoline) (BOX) and phosphine moieties, are well-established for other aromatic backbones. These methodologies could potentially be adapted for the synthesis of novel chiral ligands from this compound, which could find applications in various enantioselective transformations.

Role in Heterogeneous Catalysis

Heterogeneous catalysis offers advantages in terms of catalyst separation and recycling. This is often achieved by immobilizing a homogeneous catalyst onto a solid support.

The immobilization of molecular catalysts bearing specific functionalities onto solid supports is a strategy to bridge homogeneous and heterogeneous catalysis. However, there are currently no specific examples in the literature detailing the incorporation of this compound units into supported catalysts. In principle, functionalized derivatives of this compound could be synthesized and anchored to solid supports like silica (B1680970) or polymers. The resulting materials could then be utilized in heterogeneous catalytic systems, potentially benefiting from the unique electronic and steric attributes of the trifluoromethyl groups.

The interaction of molecules with catalytic surfaces is a critical factor in heterogeneous catalysis. The adsorption behavior of a molecule is governed by its electronic structure and the nature of the surface. Computational studies, such as those using density functional theory (DFT), are instrumental in understanding these interactions. While general DFT studies on the adsorption of small molecules and fluorinated compounds on various metal and metal oxide surfaces exist, specific computational or experimental studies on the surface adsorption phenomena of this compound on catalytic surfaces are not available in the current body of scientific literature. Such studies would be valuable for predicting its behavior in heterogeneous catalytic environments and for the rational design of catalysts.

Application as a Specialized Solvent, Additive, or Reagent in Organic Synthesis

The choice of solvent or additive can profoundly impact the outcome of a chemical reaction, influencing its rate, selectivity, and even the reaction pathway.

Highly fluorinated compounds can exhibit unique solvent properties, such as low polarity and weak coordinating ability. These characteristics can be advantageous in certain catalytic reactions where solvent coordination to the metal center is detrimental. While the concept of using fluorinated solvents to control reaction outcomes is established, there is a lack of specific research demonstrating the use of this compound as a specialized solvent or additive to influence reaction selectivity or enhance reaction rates. The high stability and electron-deficient nature of the aromatic ring in this compound suggest it could potentially serve as a non-coordinating solvent in sensitive catalytic processes. However, experimental evidence to support this application is not yet

Fluorine Effects in Catalytic Systems Employing this compound

The introduction of fluorine atoms, particularly in the form of trifluoromethyl (CF₃) groups, into ligands for catalytic systems can profoundly alter the catalyst's properties and reactivity. The effects are primarily twofold: electronic and steric. While direct and extensive research on catalytic systems employing this compound as a ligand is not widely documented in publicly available literature, the influence of the 2,6-bis(trifluoromethyl)phenyl motif can be understood by examining analogous molecular structures used in catalysis. The principles derived from these related systems provide a strong basis for understanding the potential role of this compound in catalysis.

The CF₃ group is one of the most electron-withdrawing groups in organic chemistry. The presence of two such groups on an aromatic ring, ortho to a coordinating atom (like the oxygen in the anisole), significantly reduces the electron density on that atom. This strong inductive effect can have several consequences for a metal center coordinated by such a ligand:

Increased Lewis Acidity: By withdrawing electron density from the metal center, the ligand enhances the metal's Lewis acidity. This can lead to stronger binding and activation of substrates. For instance, in reactions involving the activation of aldehydes or other carbonyl compounds, a more Lewis-acidic metal center can polarize the C=O bond more effectively, making it more susceptible to nucleophilic attack. nih.gov

Stabilization of Electron-Rich Metal Centers: The electron-withdrawing nature of the CF₃ groups can stabilize metal complexes in lower oxidation states by reducing electron-electron repulsion on the metal.

Modulation of Redox Potentials: The electronic environment created by the fluorinated ligand can alter the redox potential of the metal center, influencing its ability to participate in oxidative addition or reductive elimination steps, which are fundamental to many catalytic cycles.

A prime example of the successful application of a bis(trifluoromethyl)aryl moiety can be found in ruthenium catalysts for the transfer hydrogenation of ketones. researchgate.net In one study, Ru(II) and Ru(III) complexes were synthesized using a tridentate NNN pincer ligand, specifically 2-(3′,5′-dimethylpyrazol-1′-yl)-6-(3″,5″-bis(trifluoromethyl)pyrazol-1″-yl)pyridine. researchgate.net The inclusion of the bis(trifluoromethyl)pyrazolyl group was crucial for creating a highly active catalytic system.

The Ru(II) complex, in particular, demonstrated remarkable efficiency in the transfer hydrogenation of various ketones to their corresponding alcohols, using 2-propanol as the hydrogen source. researchgate.net The catalyst achieved high turnover numbers (TON) and turnover frequencies (TOF), indicating excellent activity and stability.

Catalytic Performance of a Ru(II) Complex with a Bis(trifluoromethyl)pyrazolyl-Containing Ligand in Transfer Hydrogenation of Acetophenone. researchgate.net
Catalyst Loading (mol%)BaseTimeConversion (%)TOF (h⁻¹)
0.01(CH₃)₃COK10 min99~5940

The high efficiency was attributed in part to the electronic effects of the two CF₃ groups on the pyrazolyl ring. researchgate.net These groups enhance the catalytic activity by modifying the electronic properties of the ruthenium center. Further research demonstrated that combining the trifluoromethylated pyrazolyl group with an unprotected benzimidazolyl moiety in the ligand could boost the final TOF value up to 35,640 h⁻¹. researchgate.net This highlights the powerful synergistic effects that can be achieved by strategically incorporating fluorinated groups into ligand design.

Beyond electronics, steric hindrance is a critical factor in determining the selectivity and stability of a catalyst. numberanalytics.comnih.gov The trifluoromethyl group is considered to be sterically demanding, with a size comparable to an isopropyl group. nih.gov Placing two CF₃ groups ortho to a coordinating site, as in this compound, creates a crowded steric environment around the metal center.

This steric bulk can:

Influence Substrate Approach: The ligand's steric profile can dictate the trajectory of incoming substrate molecules, leading to high levels of regioselectivity or stereoselectivity.

Promote Reductive Elimination: By creating steric pressure, bulky ligands can favor the reductive elimination step in a catalytic cycle, which is often the product-forming step.

The interplay between these steric and electronic effects is complex and crucial for catalyst performance. numberanalytics.com The strong electron-withdrawing nature of the CF₃ groups can sometimes work in opposition to their steric bulk. For example, while increased Lewis acidity might favor substrate coordination, severe steric hindrance could impede it. Therefore, successful catalyst design involves a careful balance of these properties. Computational methods like Density Functional Theory (DFT) are often employed to understand and predict the delicate interplay of these effects in organometallic complexes. numberanalytics.com

While this compound itself is not a prominent ligand in the current literature, the well-documented impact of the bis(trifluoromethyl)phenyl motif in other catalytic systems strongly suggests its potential. researchgate.net The combination of profound electronic modification and significant steric presence makes this structural unit a powerful tool for tuning the properties of metal catalysts for a wide range of chemical transformations.

Derivatives, Analogues, and Structure Reactivity Relationships of 2,6 Bis Trifluoromethyl Anisole

Synthesis and Characterization of Novel Derivatives and Analogues

Functionalization at the Aromatic Ring Positions

The aromatic ring of 2,6-bis(trifluoromethyl)anisole is heavily influenced by the electronic and steric effects of its substituents. The two trifluoromethyl (CF₃) groups are powerful electron-withdrawing groups, significantly deactivating the ring towards electrophilic aromatic substitution. chemicalbook.comresearchgate.net Conversely, the methoxy (B1213986) (OCH₃) group is an activating, ortho-, para-directing group. libretexts.org The interplay of these opposing effects, combined with the significant steric hindrance from the two bulky CF₃ groups at the ortho positions, dictates the regioselectivity of functionalization reactions.

Electrophilic substitution, when it occurs, is directed to the para position (C4), which is electronically favored by the methoxy group and less sterically hindered than the meta positions (C3 and C5). For example, the bromination of anisole (B1667542) typically yields the para-bromo isomer as the major product. libretexts.org While specific studies on the direct bromination of this compound are not widely reported, the expected product would be 4-bromo-2,6-bis(trifluoromethyl)anisole. The synthesis of similar structures, like 2-bromo-4-fluoroanisole, often involves the methylation of the corresponding phenol (B47542). chemicalbook.com

Similarly, nitration of anisole derivatives is a common electrophilic aromatic substitution. The nitration of anisole itself can yield a mixture of ortho and para isomers, with the para isomer often predominating. libretexts.org For the heavily deactivated and sterically hindered this compound, forcing conditions would likely be required for nitration, with the reaction anticipated to yield 4-nitro-2,6-bis(trifluoromethyl)anisole. The synthesis of related nitro compounds, such as 2-bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]aniline, involves a multi-step sequence including nitration.

Due to the deactivated nature of the ring, metallation followed by electrophilic quench is a more controlled method for functionalization. Directed ortho-metallation is a powerful tool for the functionalization of substituted aromatics, but the steric bulk of the CF₃ groups in this compound would likely hinder this approach at the C3 and C5 positions.

Modifications of the Methoxy Group and its Impact on Reactivity

A key modification of this compound is the cleavage of the methoxy group to yield 2,6-bis(trifluoromethyl)phenol (B1279352). This transformation is significant as it unmasks a reactive phenolic hydroxyl group, opening up different avenues for further derivatization. The synthesis of 2,6-bis(trifluoromethyl)phenol has been reported and is a crucial step in the preparation of more complex molecules. The resulting phenol is a valuable intermediate due to the unique electronic and steric environment provided by the two ortho-trifluoromethyl groups.

The reactivity of the phenol derivative is markedly different from the parent anisole. The phenolic proton is acidic and can be readily deprotonated to form a phenoxide. This phenoxide is a potent nucleophile and can participate in a variety of reactions, such as Williamson ether synthesis, to introduce a wide range of substituents at the oxygen atom.

Furthermore, the phenol can undergo reactions at the aromatic ring. The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. However, in 2,6-bis(trifluoromethyl)phenol, the ortho positions are blocked by the trifluoromethyl groups. Therefore, electrophilic attack is strongly directed to the para position. This makes the phenol a useful precursor for the synthesis of 4-substituted-2,6-bis(trifluoromethyl)phenols.

Variations in the Trifluoromethyl Substituents and Fluorine Content

While this compound is a common building block, analogues with variations in the fluoroalkyl substituents can exhibit different properties. The trifluoromethyl group is known for its high lipophilicity and metabolic stability, properties that are often desirable in medicinal chemistry and materials science.

The synthesis of analogues with other perfluoroalkyl groups, such as the pentafluoroethyl (C₂F₅) group, can be achieved through various methods. For instance, the reaction of aryl halides with perfluoroalkylcopper reagents can introduce these longer fluoroalkyl chains onto an aromatic ring. It has been noted that the formation of pentafluoroethyl compounds can sometimes occur as a side reaction during trifluoromethylation with trifluoromethyl iodide and copper, proceeding through a difluorocarbene intermediate.

The synthesis of pyridine (B92270) analogues bearing two trifluoromethyl groups, such as 2-phenyl-4,6-bis(trifluoromethyl)pyridine, has been accomplished through cyclization reactions of ketoxime acetates with hexafluoroacetylacetone. orgsyn.org This highlights the modular approaches available for constructing complex heterocyclic systems with multiple trifluoromethyl substituents. These synthetic strategies allow for the tuning of electronic properties, steric bulk, and fluorine content, which can have a profound impact on the chemical and biological activity of the resulting molecules.

Systematic Investigations of Structure-Reactivity Relationships (SRR)

Electronic Effects of Substituents on Aromatic Electrophilicity and Nucleophilicity

The reactivity of the aromatic ring in this compound is dominated by the powerful electronic effects of its substituents. The trifluoromethyl group is one of the strongest electron-withdrawing groups due to the high electronegativity of the fluorine atoms, which is exerted primarily through an inductive effect. chemicalbook.comresearchgate.net The presence of two such groups on the aromatic ring significantly reduces its electron density, making it highly electrophilic and, consequently, a very poor nucleophile. This deactivation renders the molecule less susceptible to electrophilic aromatic substitution compared to benzene (B151609) or anisole. chemicalbook.com

In the context of electrophilic aromatic substitution, the directing effects of the substituents are crucial. The methoxy group is a strong ortho-, para-director. The trifluoromethyl group is a deactivating, meta-directing group. chemicalbook.com In this compound, the two CF₃ groups are meta to the C4 position and ortho/para to the C3 and C5 positions. The methoxy group is ortho to the C2 and C6 positions and para to the C4 position. The positions ortho to the methoxy group are already substituted. Therefore, the directing effects of both the methoxy and trifluoromethyl groups align to favor electrophilic attack at the C4 position. The C3 and C5 positions are meta to the methoxy group and ortho/para to a CF₃ group, making them highly deactivated.

Steric Effects and Conformational Control on Reaction Pathways

The two trifluoromethyl groups and the methoxy group at the 2 and 6 positions of the anisole ring create significant steric hindrance. This steric bulk plays a critical role in controlling the conformational preferences of the molecule and the regioselectivity of its reactions. The presence of bulky substituents adjacent to a reactive site can impede the approach of reactants, a phenomenon known as steric hindrance.

For this compound, the bulky CF₃ groups flank the methoxy group and the C3 and C5 positions of the aromatic ring. This steric crowding makes it difficult for reagents to access these positions. Consequently, reactions are highly favored at the less sterically encumbered C4 position. This steric control reinforces the electronic directing effects, further enhancing the selectivity for para-substitution.

Data Tables

Table 1: Functionalization Reactions of Anisole Derivatives
Starting MaterialReagents and ConditionsProduct(s)YieldReference
AnisoleNaBr, H₂O₂, bis[1-methyl-3-(3-sulfopropyl)imidazolium] hexafluorotitanate, H₂O, 25°C4-BromoanisoleHigh chemicalbook.com
Methoxybenzene (Anisole)Br₂p-Bromoanisole, o-bromoanisoleMajor, 10% libretexts.org
2-Bromo-4-fluorophenolMeI, K₂CO₃, Acetone, Reflux2-Bromo-4-fluoroanisole94% chemicalbook.com
2-BromoanilineNitration, then trifluoromethylsulphonylation2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]anilineN/A
Table 2: Synthesis of Trifluoromethylated Pyridine Derivatives
ReactantsReagents and ConditionsProductYieldReference
Acetophenone, Hydroxylamine hydrochlorideNaOAc, MeOH, 80°CAcetophenone oximeN/A orgsyn.org
O-Acyl oximes, HexafluoroacetylacetoneNH₄I/Na₂S₂O₄4,6-Bis(trifluoromethyl)pyridinesGood orgsyn.org

Non-Covalent Interactions and Their Influence on Molecular Recognition in Derivatives

The trifluoromethyl groups at the ortho-positions of the this compound core profoundly influence its ability to engage in non-covalent interactions, which are critical for molecular recognition and self-assembly processes. These interactions, while weaker than covalent bonds, dictate the conformation and binding affinities of molecules. The primary non-covalent forces at play in derivatives of this compound include hydrogen bonds, halogen bonds, and π-interactions.

The two CF₃ groups are powerful electron-withdrawing groups, which reduces the electron density of the aromatic ring and the basicity of the methoxy group's oxygen atom. This diminished basicity weakens the potential for the oxygen to act as a hydrogen bond acceptor. However, the fluorine atoms themselves can act as weak hydrogen bond acceptors. In the context of molecular recognition, derivatives can be designed where a hydrogen bond donor on a receptor molecule can interact with the fluorine atoms of the CF₃ groups.

Furthermore, the electron-deficient nature of the fluorinated aromatic ring makes it a candidate for π-π stacking interactions with electron-rich aromatic systems. In derivatives of this compound, the molecule can act as the electron-acceptor component in such an arrangement. The steric bulk of the CF₃ groups also plays a crucial role, creating specific pockets and orientations that can lead to highly selective binding, a key aspect of molecular recognition. Studies on similar fluorinated molecules show that fluorine can participate in a range of weak interactions that stabilize molecular complexes. nih.gov

Table 1: Influence of CF₃ Groups on Non-Covalent Interactions
Interaction TypeInfluence of 2,6-Bis(trifluoromethyl) GroupsConsequence for Molecular Recognition
Hydrogen Bonding Reduces basicity of the methoxy oxygen (weaker H-bond acceptor). Fluorine atoms can act as weak H-bond acceptors.Alters preferred hydrogen bonding sites and strength, enabling specific recognition patterns.
Halogen Bonding The polarized C-F bond allows fluorine to act as a halogen bond acceptor.Provides an additional directional interaction for designing specific molecular assemblies.
π-π Stacking Creates an electron-deficient aromatic ring.Favors interactions with electron-rich aromatic systems, guiding assembly and recognition.
Steric Effects Bulky CF₃ groups create a defined three-dimensional shape.Imposes geometric constraints, leading to high shape-selectivity in binding events.

Exploring the Chemical Space Around the this compound Coreresearchgate.net

The concept of "chemical space" refers to the vast ensemble of all possible molecules that could be created. nih.gov Exploring the chemical space around the this compound core involves the synthesis and characterization of new derivatives to uncover novel properties and applications. nih.gov This exploration is typically guided by a rational approach, where modifications are made to the parent structure to systematically tune its electronic, steric, and functional characteristics.

The this compound scaffold offers several positions for modification: the 3, 4, and 5 positions on the aromatic ring, and the methyl group of the anisole moiety. Introducing different functional groups at these positions can dramatically alter the molecule's properties. For example, adding electron-donating groups could counteract the electron-withdrawing effect of the CF₃ groups, while adding other functional groups like amines, carboxylic acids, or halogens can create precursors for more complex structures, such as polymers or pharmacologically active agents. researchgate.netsigmaaldrich.comamfluoro.com

The exploration of this chemical space is crucial for discovering molecules with tailored functionalities. For instance, creating aniline (B41778) derivatives like 2,6-bis(trifluoromethyl)aniline (B1277209) provides building blocks for specialized ligands or materials. researchgate.netnih.gov Similarly, synthesizing benzoic acid analogues such as 2,6-bis(trifluoromethyl)benzoic acid opens pathways to new pharmaceuticals or agrochemicals. sigmaaldrich.com This systematic derivatization allows researchers to map structure-property relationships and identify lead compounds for specific applications. nih.gov

Table 2: Examples of Derivatives Exploring the Chemical Space of this compound
Parent CompoundDerivative ExampleModificationPotential Application Area
This compound2-Bromo-3,6-bis(trifluoromethyl)anisole amfluoro.comBromination of the aromatic ringSynthetic intermediate for further functionalization
This compound2,6-Bis(trifluoromethyl)aniline nih.govuni.luReplacement of -OCH₃ with -NH₂Precursor for ligands, dyes, and bioactive molecules
This compound2,6-Bis(trifluoromethyl)benzoic acid sigmaaldrich.comOxidation of a precursor or alternative synthesisBuilding block for pharmaceuticals and materials
This compound2,4,6-Tris(trifluoromethanesulfonyl)anisole nih.govAddition of a -SO₂CF₃ group and substitution of -CF₃ with -SO₂CF₃Superelectrophilic platform for studying reaction mechanisms

Influence of Fluorine Atom Position and Quantity on Reactivity Profilesqualitas1998.netrsc.org

The number and position of fluorine atoms on an aromatic ring have a profound impact on the molecule's reactivity. nih.gov In this compound, the presence of two CF₃ groups in the ortho positions to the methoxy group creates a unique reactivity profile dominated by strong electron-withdrawing effects and significant steric hindrance.

The trifluoromethyl group is one of the strongest electron-withdrawing groups. This effect drastically reduces the electron density of the benzene ring, making it highly deactivated towards electrophilic aromatic substitution. Conversely, this electron deficiency activates the ring for nucleophilic aromatic substitution, particularly at the positions para to the CF₃ groups. Studies on related highly fluorinated or sulfonylated anisoles have shown that such activated systems can be considered "superelectrophilic" and readily react with nucleophiles. nih.gov

The position of the fluorine atoms is equally critical. Placing the two bulky CF₃ groups at the 2 and 6 positions sterically shields the methoxy group and the ortho positions. This steric hindrance can direct incoming reagents to the less hindered meta and para positions and can also influence the rotational barrier of the methoxy group. The stability of fluorinated compounds is also enhanced due to the strength of the C-F bond. qualitas1998.net This increased stability is a desirable trait in materials science and medicinal chemistry. The specific arrangement in this compound thus results in a molecule with high chemical and thermal stability but with a selectively tuned reactivity towards nucleophiles. The introduction of fluorine can also stabilize certain molecular orbitals, an effect sometimes referred to as "fluoromaticity," which enhances the ring's resistance to addition reactions. acs.org

Table 3: Effect of Fluorine Substitution Pattern on Aromatic Reactivity
Substitution PatternElectronic EffectSteric EffectOverall Impact on Reactivity Profile
No Fluorine (Anisole) Methoxy group is electron-donating and ortho, para-directing.Minimal steric hindrance.Activated towards electrophilic substitution.
Monofluoroanisole (e.g., 4-fluoroanisole) Fluorine is weakly deactivating; methoxy group dominates.Minor steric effect.Slightly less reactive than anisole towards electrophiles.
3,5-Bis(trifluoromethyl)anisole chemicalbook.comStrong deactivation from two meta CF₃ groups.Less steric hindrance around the methoxy group compared to the 2,6-isomer.Highly deactivated towards electrophiles; activated for nucleophilic attack if a leaving group is present.
This compound Very strong deactivation from two ortho CF₃ groups.Significant steric shielding of the methoxy group and ortho-positions.Extremely deactivated towards electrophiles; activated for nucleophilic attack; steric hindrance directs reactivity.

Rational Design Principles for New this compound-Based Functional Molecules

The rational design of new functional molecules based on the this compound core involves leveraging its inherent properties while strategically introducing new functionalities. mdpi.com The goal is to create novel materials, catalysts, or therapeutic agents by combining the stability and electronic nature of the fluorinated core with the specific functions of appended chemical groups. acs.orgresearchgate.net

A primary design principle is to utilize the core as a robust, stable scaffold. The high thermal and oxidative stability conferred by the multiple C-F bonds makes it an excellent foundation for high-performance materials like fluorinated polyimides or polyurethanes. mdpi.commdpi.com By creating derivatives that can be polymerized, new materials with low surface energy, hydrophobicity, and enhanced durability can be accessed.

Another design strategy focuses on its electronic properties. The electron-deficient aromatic ring can be used in the design of organocatalysts or as a component in materials for organic electronics. By adding or modifying functional groups, chemists can precisely tune the HOMO/LUMO energy levels for applications in devices like OLEDs. acs.org The design process often involves computational modeling to predict the properties of virtual compounds before undertaking their synthesis, saving time and resources. researchgate.net

Table 4: Rational Design Strategies for this compound Derivatives
Design GoalStrategyStructural Modification ExampleResulting Property
High-Performance Polymers Introduce polymerizable groups (e.g., amines, carboxylic acids) to the core.Synthesis of diamine or diacid derivatives of the core.Enhanced thermal stability, chemical resistance, and hydrophobicity in the resulting polymer. mdpi.com
Metabolically Stable Bioactive Molecules Incorporate the 2,6-bis(trifluoromethyl)phenyl group as part of a larger drug molecule.Attach a known pharmacophore to the 4-position of the anisole ring.Increased lipophilicity and resistance to metabolic degradation. mdpi.com
Organocatalysts Functionalize the ring with groups capable of catalysis (e.g., thiourea, proline derivatives).Addition of a catalytic moiety at the 4-position.A stable, reusable catalyst with reactivity modulated by the electron-deficient core.
Organic Electronic Materials Create extended π-conjugated systems based on the core.Couple the core with other aromatic or heteroaromatic units via cross-coupling reactions.Tunable electronic properties (band gap, charge transport) for use in electronic devices. acs.org

Emerging Research Directions and Future Perspectives for 2,6 Bis Trifluoromethyl Anisole

Integration with Advanced Manufacturing Technologies (e.g., 3D printing of functional materials)

The integration of specialized molecules into advanced manufacturing processes like 3D printing (additive manufacturing) is a burgeoning field. For a compound like 2,6-bis(trifluoromethyl)anisole, the focus would be on its potential role as a monomer, a functional additive, or a precursor to materials used in these technologies.

Functional Polymer Resins: Future research could explore the incorporation of the this compound moiety into photopolymer resins for stereolithography (SLA) or digital light processing (DLP) 3D printing. The high fluorine content could impart desirable properties such as hydrophobicity, chemical resistance, and low dielectric constant to the printed objects. These characteristics are highly sought after for applications in microfluidics, custom electronics, and corrosion-resistant components.

Precursors for High-Performance Materials: The compound could serve as a key building block in the synthesis of advanced polymers with high thermal stability and low surface energy. These polymers, in turn, could be formulated into filaments for fused deposition modeling (FDM) or powders for selective laser sintering (SLS), enabling the 3D printing of robust parts for aerospace, automotive, and chemical processing industries. Research would need to focus on polymerization strategies and the compatibility of the resulting materials with existing 3D printing platforms.

Sustainable and Circular Economy Approaches for this compound Synthesis and Utilization

Modern chemical synthesis is increasingly driven by the principles of green chemistry and the circular economy. For this compound, this translates to developing more environmentally benign production methods and considering the entire lifecycle of the compound.

Greener Synthesis Routes: A significant research direction is the move away from harsh fluorination reagents and multi-step classical syntheses. Bio-catalysis, for instance, offers a sustainable alternative for producing complex molecules. mdpi.com Research into enzymes or whole-cell biocatalysts capable of specific trifluoromethylation or related transformations could lead to greener pathways. mdpi.com Another approach involves exploring solvent-controlled syntheses that can selectively yield desired products under base-free conditions, reducing waste and energy consumption. nih.gov

Circular Economy Models: The concept of a circular economy aims to minimize waste by keeping resources in use for as long as possible. basf.com For highly fluorinated compounds, this is both a challenge and an opportunity. Future research could focus on:

Designing for Recyclability: Developing polymers and materials from this compound derivatives that can be chemically or mechanically recycled.

Feedstock Recovery: Creating processes to recover and reuse fluorinated building blocks from end-of-life products, potentially using technologies like pyrolysis to break down mixed plastic waste into valuable chemical feedstocks. basf.combasf.com

Bio-based Feedstocks: Investigating the use of renewable, bio-based resources as the starting materials for synthesis, thereby reducing the reliance on fossil fuels. basf.com

Circular Economy Strategy Application to this compound Potential Benefit
Circular Feedstocks Synthesizing the molecule from renewable biomass or recycled materials. basf.comReduces fossil fuel dependency and lowers carbon footprint.
New Material Cycles Designing polymers containing this moiety for enhanced durability and recyclability. basf.combasf.comExtends product lifetime and enables closed-loop recycling.
New Business Models Offering services based on the recovery and purification of fluorinated waste streams. basf.comCreates economic value from waste and promotes resource efficiency.

Bio-Inspired Chemistry and Biomimetic Applications of this compound Derivatives

Bio-inspired chemistry leverages nature's designs to create novel molecules and systems. The trifluoromethyl group is often used in medicinal chemistry as a bioisostere for other groups, enhancing metabolic stability and binding affinity. nih.gov

Biocatalytic Production: Nature's catalysts—enzymes—can perform highly selective reactions under mild conditions. A key research avenue is the use of whole-cell biocatalysts to produce chiral intermediates from trifluoromethyl-containing precursors. For example, systems using Candida tropicalis have been developed for the high-yield production of chiral alcohols, which are crucial pharmaceutical building blocks. mdpi.com Applying similar biocatalytic strategies to precursors of this compound could provide enantiomerically pure derivatives for specialized applications.

Applications in Next-Generation Advanced Materials Science

The strong electron-withdrawing nature of the two CF3 groups fundamentally alters the electronic properties of the aromatic ring, making this structural motif a prime candidate for use in next-generation advanced materials, particularly in organic electronics.

Organic Electronics: Research has shown that incorporating bis(trifluoromethyl)phenyl units as acceptor moieties can lead to highly efficient emitters for Organic Light-Emitting Diodes (OLEDs). rsc.org Specifically, these groups can facilitate a process called thermally activated delayed fluorescence (TADF), which is critical for achieving high efficiency. rsc.org Future work could design and synthesize novel emitters based on the this compound core, aiming to tune emission colors and improve device stability and efficiency.

Advanced Ligand Development: The electronic properties that are beneficial for OLEDs are also valuable in catalysis. Phosphine (B1218219) ligands incorporating the 2,6-bis(trifluoromethyl)phenyl moiety could exhibit unique reactivity due to their electron-poor nature. nih.gov These ligands could stabilize low-valent metal centers or activate substrates in novel catalytic cycles, opening doors to new chemical transformations.

Multiscale Modeling and Advanced Simulation of this compound Systems

Computational modeling is an indispensable tool for understanding and predicting chemical behavior, from the quantum level to bulk material properties. Multiscale modeling, which combines different computational techniques across various length and time scales, is particularly powerful. researchgate.netornl.gov

Predictive Material Design: A multiscale approach could be used to design materials based on this compound from first principles. nih.gov

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) could be used to calculate the electronic structure, reactivity, and spectral properties of the molecule itself, similar to studies performed on anisole (B1667542). nih.gov

Molecular Dynamics (MD): Classical MD simulations could model the interactions of many molecules to predict bulk properties like density, viscosity, and the morphology of polymer films.

Continuum Modeling: Finite Element Method (FEM) or Computational Fluid Dynamics (CFD) could simulate the performance of a device, such as an OLED or a membrane, that incorporates these materials. nih.gov

Understanding Reaction Mechanisms: Simulations can elucidate complex reaction pathways. For instance, modeling the interaction of this compound derivatives with a catalytic surface could help optimize conditions for a desired chemical transformation, saving significant experimental time and resources. nih.gov

Modeling Scale Technique Information Gained for this compound
Electronic Density Functional Theory (DFT) nih.govElectron distribution, orbital energies, reactivity, spectroscopic properties.
Atomistic Molecular Dynamics (MD)Bulk material properties, polymer chain conformation, diffusion rates.
Mesoscopic Coarse-Grained MD tue.nlSelf-assembly of large polymer systems, phase separation.
Continuum Finite Element Method (FEM)Performance of a final device (e.g., stress in a 3D printed part).

Interdisciplinary Research Opportunities Involving this compound Chemistry

The full potential of this compound can only be realized through collaboration across scientific and engineering disciplines.

Chemistry and Materials Science: Synthetic chemists can create novel derivatives, while materials scientists can fabricate and test them in advanced applications like TADF emitters or high-performance polymers. rsc.org

Chemical Engineering and Biotechnology: Chemical engineers can design scalable, sustainable production processes, potentially incorporating biocatalytic steps developed by biotechnologists to improve efficiency and reduce environmental impact. mdpi.com

Physics and Computational Science: Physicists can characterize the photophysical properties of new materials, while computational scientists can build predictive models to guide the design of next-generation molecules and devices. researchgate.netnih.gov

Grand Challenges and Unresolved Fundamental Questions in the Field of Bis(trifluoromethyl)anisole Chemistry

Despite its potential, the field faces several fundamental challenges that represent significant opportunities for discovery and innovation.

Selective and Cost-Effective Synthesis: A primary hurdle is the development of a scalable, safe, and cost-effective synthesis for the 2,6-isomer specifically. Current methods for introducing trifluoromethyl groups can be expensive and may produce mixtures of isomers. The grand challenge is to invent a catalytic process with high regioselectivity for the 2 and 6 positions on the anisole ring.

Harnessing Unique Reactivity: The steric hindrance and intense electron-withdrawing character of the two CF3 groups create a unique chemical environment. How does this environment activate or deactivate the aromatic ring and the methoxy (B1213986) group towards certain reactions? Answering this question could unlock entirely new chemical transformations.

Controlling Solid-State Properties: For applications in electronics and advanced materials, controlling how molecules pack in the solid state is crucial. A major challenge is to understand and predict the crystal packing of this compound derivatives to optimize properties like charge transport and light emission. rsc.org

Environmental Fate and Degradation: The carbon-fluorine bond is one of the strongest in organic chemistry, leading to high stability and environmental persistence. A critical unanswered question is the long-term environmental fate of such highly fluorinated aromatic compounds. A grand challenge is to design these molecules to be "benign by design," incorporating features that allow for controlled degradation after their useful life.

Q & A

What are the optimal synthetic routes for preparing 2,6-bis(trifluoromethyl)anisole with high purity, and how can reaction conditions be optimized?

Level: Basic
Methodological Answer:
Synthesis typically involves trifluoromethylation of anisole derivatives or nucleophilic substitution on pre-functionalized benzene rings. For example:

  • Halogenated precursors : Bromobenzene derivatives like 2,6-bis(trifluoromethyl)bromobenzene (CAS 118527-30-3) can undergo methoxylation via copper-mediated coupling with methanol .
  • Purity optimization : Use high-purity starting materials (>95% by HPLC) and inert reaction conditions (e.g., dry THF, Ar atmosphere) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves yield and purity .

How do the electron-withdrawing trifluoromethyl groups at the 2,6-positions affect the electronic structure and reactivity of anisole in cross-coupling reactions?

Level: Advanced
Methodological Answer:
The strong -I effect of CF₃ groups deactivates the aromatic ring, directing electrophilic substitution to the para position. However, in transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura), steric hindrance from the 2,6-CF₃ groups can slow oxidative addition. To mitigate this:

  • Use bulky ligands (e.g., XPhos) to stabilize Pd(0) intermediates.
  • Optimize temperature (80–100°C) and solvent polarity (toluene/DMF mixtures) to enhance catalytic turnover .
    Electrochemical studies (cyclic voltammetry) reveal reduced HOMO-LUMO gaps compared to unsubstituted anisole, favoring charge-transfer applications .

What advanced spectroscopic and computational techniques are critical for characterizing this compound’s structural and electronic properties?

Level: Basic
Methodological Answer:

  • ¹⁹F NMR : Resolves CF₃ chemical shifts (δ ≈ -60 to -65 ppm), confirming substitution pattern and purity .
  • X-ray crystallography : Resolves steric effects; CF₃ groups induce torsional angles of 10–15° in the methoxy-phenyl plane .
  • DFT calculations : Predict frontier molecular orbitals (e.g., B3LYP/6-311+G(d,p)) to correlate with UV-Vis absorption spectra (λₐᵦₛ ≈ 270 nm) .

How can computational modeling guide the design of this compound derivatives for thermally activated delayed fluorescence (TADF)?

Level: Advanced
Methodological Answer:

  • LE/CT gap minimization : Use time-dependent DFT (TD-DFT) to optimize donor-π-acceptor (D-π-A) systems. The CF₃ groups stabilize the charge-transfer (CT) state, reducing ΔE(ST) (singlet-triplet gap) to <0.3 eV .
  • Ligand design : Pair 2,6-bis(trifluoromethyl)phenyl groups with π-bridges (e.g., biphenyl) and donors (e.g., carbazole) to enhance spin-orbit coupling. Experimental validation via photoluminescence quantum yield (PLQY) measurements confirms TADF efficiency (>80%) .

How should researchers resolve contradictions in reported catalytic activity data for this compound in C–H functionalization?

Level: Advanced
Methodological Answer:
Discrepancies often arise from:

  • Substrate pre-coordination : CF₃ groups may block metal coordination sites. Use sterically open catalysts (e.g., Ru(II) with p-cymene ligands) .
  • Solvent effects : Polar aprotic solvents (e.g., DCE) improve solubility but can deactivate Lewis acids. Systematic screening (e.g., DoE) identifies optimal conditions .
  • In situ monitoring : Raman spectroscopy tracks reaction intermediates to identify deactivation pathways .

What safety protocols are essential for handling this compound due to its potential hazards?

Level: Basic
Methodological Answer:

  • Personal protection : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation (PEL <1 mg/m³) .
  • Storage : Store in amber glass under Ar at 2–8°C to prevent moisture absorption and photodegradation .
  • Spill management : Neutralize with inert adsorbents (vermiculite) and dispose as halogenated waste .

How does this compound compare to its meta- and para-substituted analogs in polymer matrix applications?

Level: Advanced
Methodological Answer:

  • Thermal stability : The 2,6-substitution pattern increases glass transition temperature (Tg) by 20–30°C compared to meta analogs due to restricted chain mobility .
  • Dielectric properties : CF₃ groups reduce dielectric constants (k ≈ 2.3) in polyimides, making them suitable for low-k insulators. Compare via impedance spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.